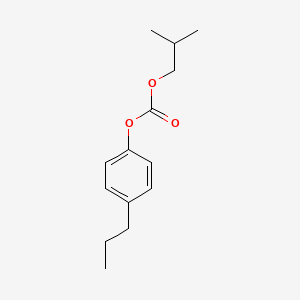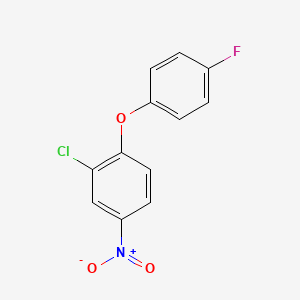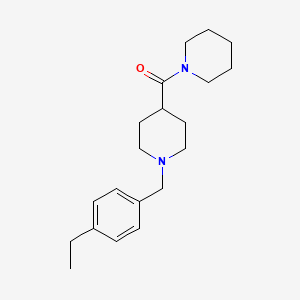![molecular formula C17H25NO2 B5858966 1-[(4-isopropylphenoxy)acetyl]azepane](/img/structure/B5858966.png)
1-[(4-isopropylphenoxy)acetyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-isopropylphenoxy)acetyl]azepane is a chemical compound that belongs to the class of azepanes. It is also known as IPA-Azepane and is widely used in scientific research applications. This compound is synthesized through a specific method and has a mechanism of action that is of interest to researchers. In
Wirkmechanismus
The mechanism of action of 1-[(4-isopropylphenoxy)acetyl]azepane is not well understood. However, it is believed that the compound exerts its effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of certain enzymes, which can lead to a reduction in inflammation and oxidative stress.
Biochemical and Physiological Effects:
1-[(4-isopropylphenoxy)acetyl]azepane has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which can help to reduce inflammation and oxidative stress in the body. Additionally, the compound has been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(4-isopropylphenoxy)acetyl]azepane in lab experiments is its relative ease of synthesis. Additionally, the compound has been shown to have a number of interesting biochemical and physiological effects, which make it a promising candidate for further study. However, one of the limitations of using this compound is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of future directions for the study of 1-[(4-isopropylphenoxy)acetyl]azepane. One potential direction is to further explore its mechanism of action, in order to better understand how it exerts its effects. Additionally, the compound could be studied in more detail for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the compound could be studied in combination with other drugs, in order to determine whether it has synergistic effects that could be useful in the development of new drugs.
Synthesemethoden
The synthesis of 1-[(4-isopropylphenoxy)acetyl]azepane involves the reaction of 4-isopropylphenol with 1-bromoacetylazepane in the presence of a base. This reaction leads to the formation of 1-[(4-isopropylphenoxy)acetyl]azepane as the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1-[(4-isopropylphenoxy)acetyl]azepane is widely used in scientific research applications. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-(4-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-14(2)15-7-9-16(10-8-15)20-13-17(19)18-11-5-3-4-6-12-18/h7-10,14H,3-6,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQFZLKWNVRJAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6820547 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}morpholine](/img/structure/B5858883.png)

![5-[(3-cyclohexylpropanoyl)amino]isophthalic acid](/img/structure/B5858893.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B5858915.png)
![3-[(3,4-dichlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5858923.png)
![N,N-diethyl-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5858931.png)


![3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B5858973.png)



